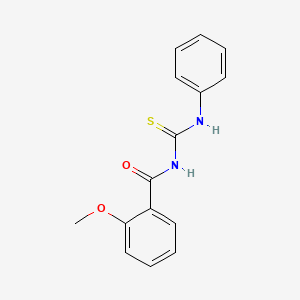
N-(anilinocarbonothioyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-2-methoxybenzamide, also known as CMDB, is a chemical compound that belongs to the class of carbonothioylamides. It is a potent inhibitor of protein disulfide isomerase (PDI), which is an important enzyme involved in protein folding and quality control. CMDB has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mécanisme D'action
N-(anilinocarbonothioyl)-2-methoxybenzamide exerts its biological activity by inhibiting the function of PDI, which is an important enzyme involved in protein folding and quality control. PDI is responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and function. By inhibiting PDI, N-(anilinocarbonothioyl)-2-methoxybenzamide disrupts the proper folding of proteins, leading to cell death and other biological effects.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects against oxidative stress by increasing the levels of antioxidant enzymes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have neuroprotective effects, as it reduces the formation of amyloid-beta plaques and enhances cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinocarbonothioyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various biological processes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has low toxicity and is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one limitation of N-(anilinocarbonothioyl)-2-methoxybenzamide is that it has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(anilinocarbonothioyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PDI inhibitors based on the structure of N-(anilinocarbonothioyl)-2-methoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(anilinocarbonothioyl)-2-methoxybenzamide in the treatment of neurodegenerative diseases. Another area of interest is the use of N-(anilinocarbonothioyl)-2-methoxybenzamide as a tool for studying the role of PDI in cancer biology and inflammation. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(anilinocarbonothioyl)-2-methoxybenzamide in vivo, which will be important for its potential development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(anilinocarbonothioyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzamide with aniline-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a reducing agent such as sodium borohydride to yield N-(anilinocarbonothioyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. N-(anilinocarbonothioyl)-2-methoxybenzamide has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-10-6-5-9-12(13)14(18)17-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTKGXUMKVWRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(anilinocarbonothioyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
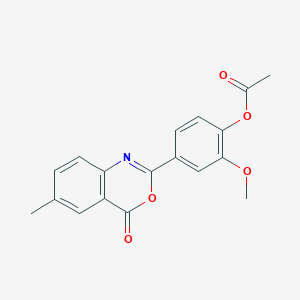
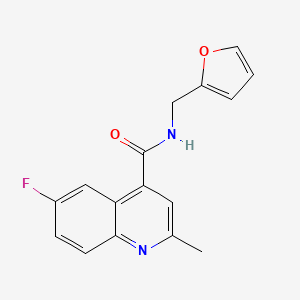
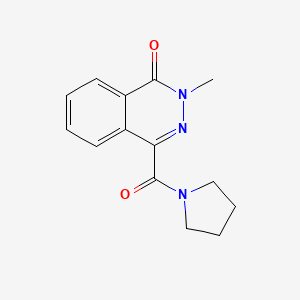
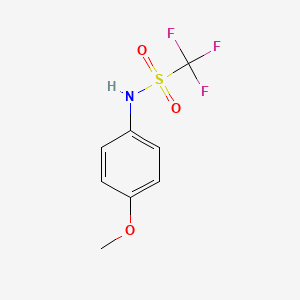
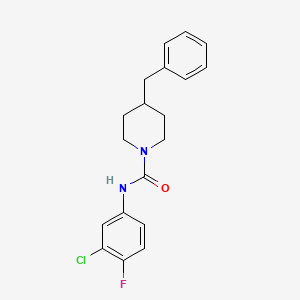
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
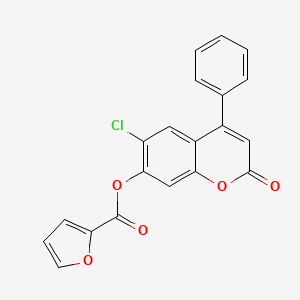
![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
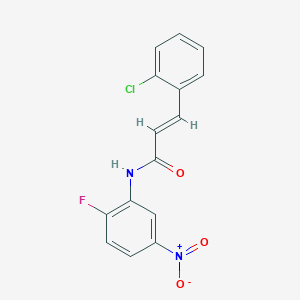
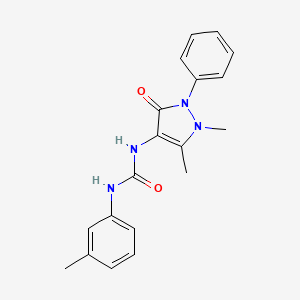
![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)